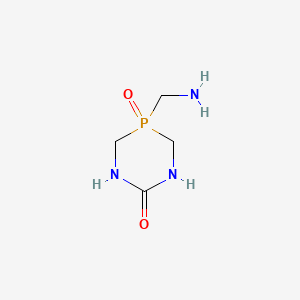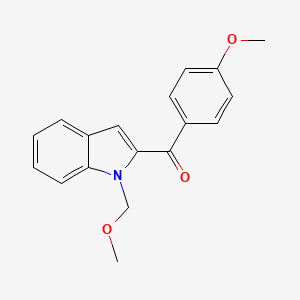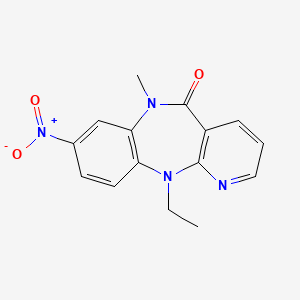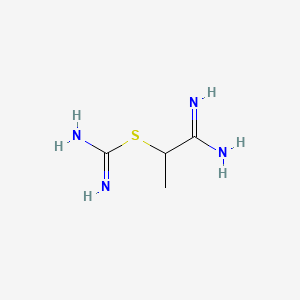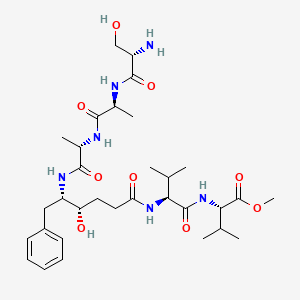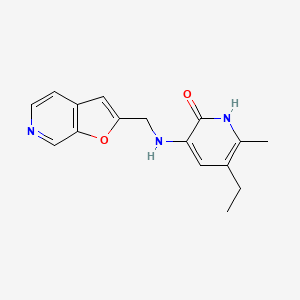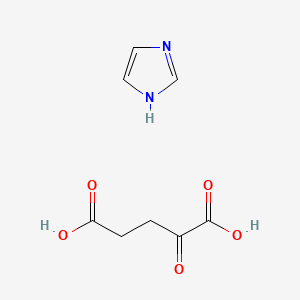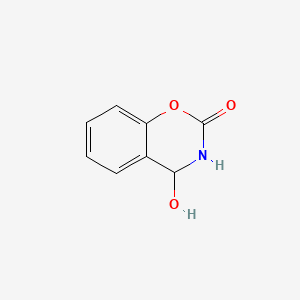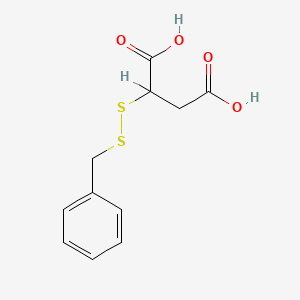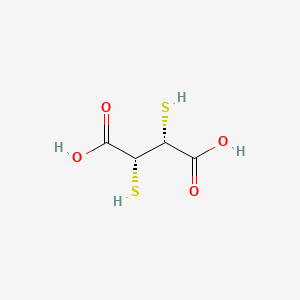
3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid is a chemical compound with the molecular formula C13H9NO6S and a molecular weight of 307.28 g/mol . This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with a hydroxy(oxido)amino group and a sulfonyl group on the phenyl ring. It is an achiral molecule with no defined stereocenters .
Méthodes De Préparation
The synthesis of 3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step introduces an acyl group onto the benzene ring.
Reduction: The acyl group is then reduced to form an alkane.
Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonyl group can participate in substitution reactions, often facilitated by nucleophilic reagents.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor in various biochemical pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonyl group provides additional binding interactions, enhancing the compound’s specificity and potency .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid include:
4-Amino-3-hydroxybenzoic acid: This compound has a similar benzoic acid core but differs in the substitution pattern.
3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent inhibitor of specific enzymes and has a different sulfonyl group arrangement.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
7402-75-7 |
|---|---|
Formule moléculaire |
C13H9NO6S |
Poids moléculaire |
307.28 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C13H9NO6S/c15-13(16)9-2-1-3-12(8-9)21(19,20)11-6-4-10(5-7-11)14(17)18/h1-8H,(H,15,16) |
Clé InChI |
WSYQIGOAAGAENM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



